

Application Notes and Protocols for AZM475271 in Cell Migration Assays

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Compound of Interest

Compound Name: AZM475271

Cat. No.: B1684639

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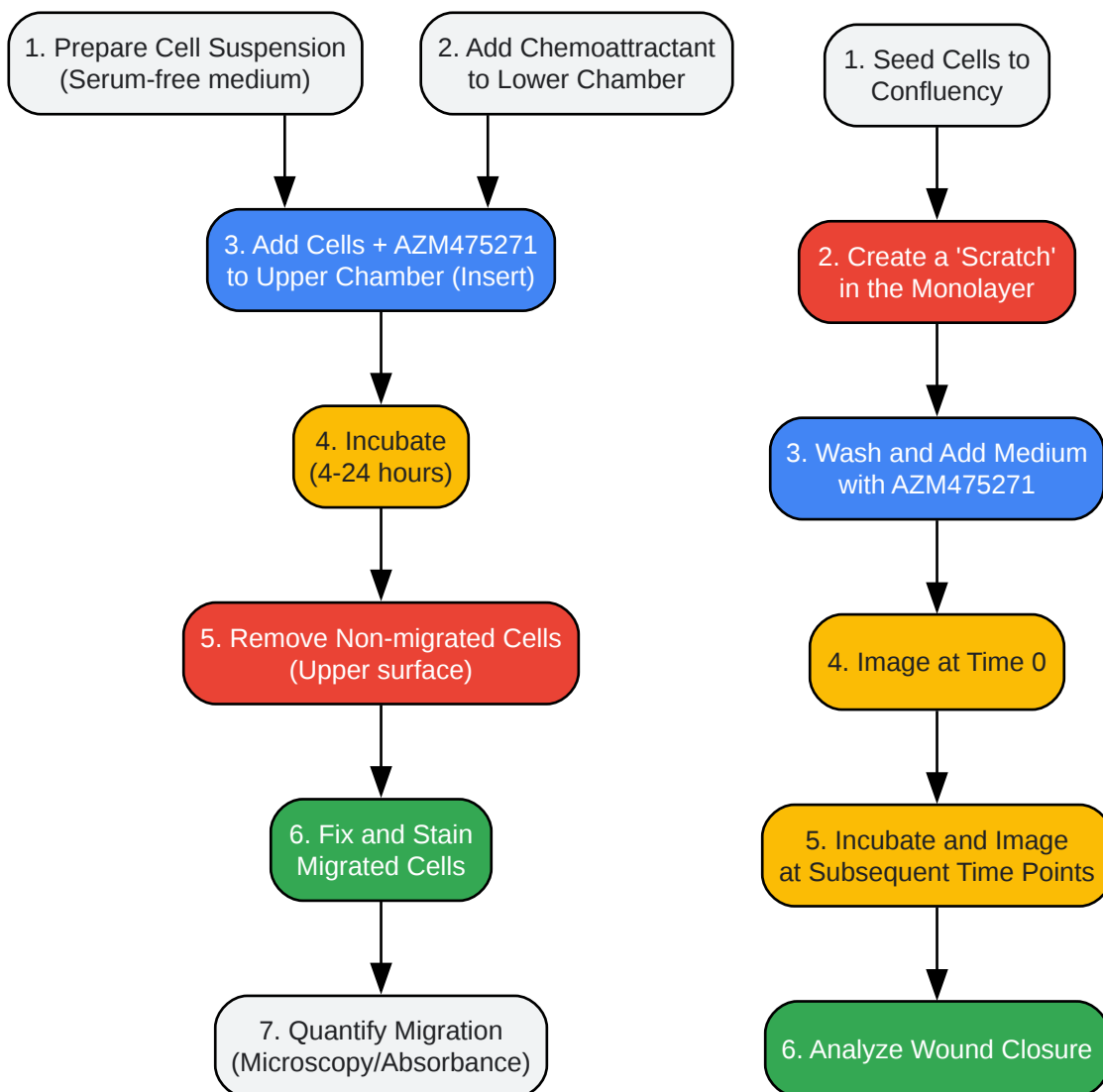
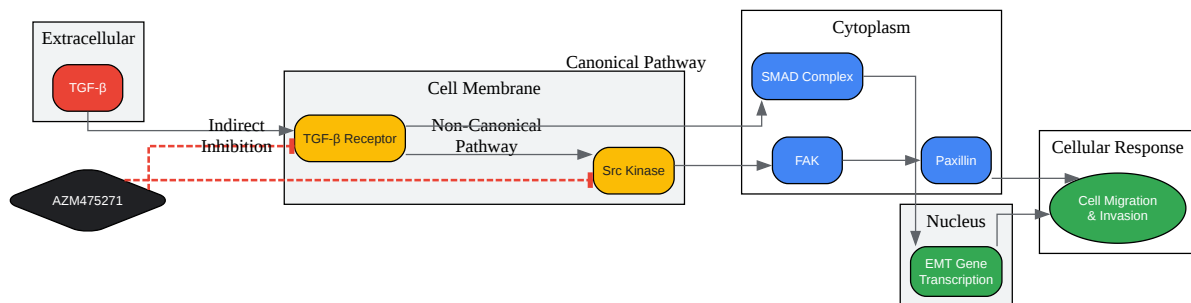
Introduction

AZM475271 is a potent and selective small molecule inhibitor of Src family kinases (SFKs). Emerging research has demonstrated its efficacy in blocking cell migration, a critical process in cancer metastasis. **AZM475271** is understood to exert its effects through the dual inhibition of Src and Transforming Growth Factor-beta (TGF- β) signaling pathways, both of which are pivotal in promoting cell motility and invasion. These application notes provide detailed protocols for utilizing **AZM475271** in two standard in vitro cell migration assays: the Transwell (or Boyden Chamber) assay and the Wound Healing (or Scratch) assay.

Mechanism of Action: Dual Inhibition of Src and TGF- β Signaling

AZM475271's primary mechanism of action involves the inhibition of Src, a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including adhesion, proliferation, and migration.[1] Additionally, studies have revealed that **AZM475271** can effectively block TGF- β -induced cellular responses.[2] The TGF- β signaling pathway is a key driver of the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[3][4] By targeting both Src and TGF- β pathways,

AZM475271 presents a multi-faceted approach to inhibiting cancer cell migration and metastasis.



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